Methyl 4-bromo-5-ethylthiophene-2-carboxylate

描述

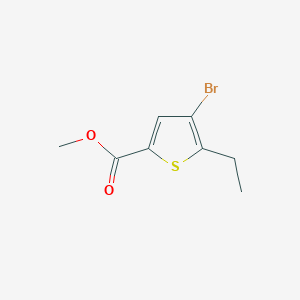

Methyl 4-bromo-5-ethylthiophene-2-carboxylate: is a chemical compound with the molecular formula C8H9BrO2S. It is a derivative of thiophene, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromo group and an ethyl group attached to the thiophene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Halogenation: The compound can be synthesized by halogenating 5-ethylthiophene-2-carboxylate using bromine in the presence of a suitable catalyst.

Esterification: The carboxylic acid group can be converted to its methyl ester form using methanol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and esterification processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in different structural isomers.

Substitution: Substitution reactions can replace the bromo group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Hydrogenated derivatives of the compound.

Substitution Products: Derivatives with different functional groups replacing the bromo group.

科学研究应用

Chemical Synthesis

MBrETC serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to derivatives with enhanced biological activity.

- Oxidation and Reduction Reactions : MBrETC can be oxidized to form sulfoxides or reduced to remove the bromine substituent, allowing for the synthesis of diverse thiophene derivatives.

Material Science

In material science, MBrETC is utilized in the development of advanced materials with specific electronic properties. Its derivatives have been explored for applications in:

- Organic Electronics : Compounds derived from MBrETC are being investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes contribute to improved performance in these devices.

- Corrosion Inhibitors : Research indicates that thiophene derivatives can act as effective corrosion inhibitors, enhancing the durability of materials exposed to corrosive environments.

Cytotoxicity Assessment

A study evaluated various thiophene derivatives for their cytotoxic effects on prostate cancer cells (PC-3). The results indicated a dose-dependent decrease in cell viability, supporting the hypothesis that MBrETC could similarly affect cancer cell lines.

Antimicrobial Screening

In another investigation, a series of thiophene derivatives were tested against standard pathogenic bacterial strains. The findings revealed significant antibacterial activity, which may extend to MBrETC given its structural similarities.

作用机制

The mechanism by which Methyl 4-bromo-5-ethylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to specific biological responses. The molecular pathways involved can vary, but they often include interactions with signaling molecules and metabolic processes.

相似化合物的比较

Methyl 4-chloro-5-ethylthiophene-2-carboxylate

Methyl 4-iodo-5-ethylthiophene-2-carboxylate

Methyl 4-fluoro-5-ethylthiophene-2-carboxylate

Uniqueness: Methyl 4-bromo-5-ethylthiophene-2-carboxylate is unique due to the presence of the bromo group, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity can lead to distinct biological and industrial applications.

生物活性

Methyl 4-bromo-5-ethylthiophene-2-carboxylate (MBrETC) is an organic compound belonging to the thiophene family, which is recognized for its diverse biological activities. This compound features a bromine substituent at the 4-position and an ethyl group at the 5-position of the thiophene ring, along with a carboxylate ester functional group at the 2-position. The unique structural characteristics of MBrETC suggest potential applications in various fields, including medicinal chemistry and agriculture.

Structural Characteristics

MBrETC has a molecular formula of C₉H₉BrO₂S and a molecular weight of approximately 249.08 g/mol. The compound typically appears as a solid with a melting point ranging from 95 to 97 °C. Its synthesis can be achieved through several methods, including the reaction of 4-bromo-5-ethylthiophene-2-carboxylic acid with trimethylsilyldiazomethane.

The biological activity of MBrETC is likely influenced by its functional groups, particularly the bromine atom and the carboxylate group. These groups may facilitate interactions with various biological targets, potentially influencing enzyme activities or receptor functions. For instance, compounds containing thiophene rings have been shown to act as enzyme inhibitors or activators by binding to active sites, which may be applicable to MBrETC as well .

Anticancer Potential

Research on related thiophene compounds has demonstrated anti-proliferative activity against cancer cell lines. For example, certain derivatives have shown IC₅₀ values below 25 μM against HepG-2 and MCF-7 cancer cell lines . While direct studies on MBrETC are sparse, its structural analogs suggest potential for anticancer activity that warrants further investigation.

Fungicidal Activity

Thiophene derivatives have also been explored for their fungicidal properties. A study on related compounds found that certain thiophene-based structures exhibited higher fungicidal activity than commercial fungicides, indicating a promising avenue for agricultural applications . The presence of bromine in MBrETC could enhance its fungicidal effectiveness.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various thiophene derivatives against bacterial strains, revealing that modifications in substituents significantly affected their antimicrobial potency. Although MBrETC was not specifically tested, similar compounds demonstrated promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro assays have shown that thiophene derivatives can inhibit cancer cell proliferation effectively. For instance, compounds with similar structures exhibited IC₅₀ values indicating potent activity against liver and breast cancer cells . This suggests that MBrETC could be evaluated for similar effects.

- Fungicidal Properties : Research on thiophene-linked compounds indicated strong fungicidal activity in greenhouse trials, outperforming conventional fungicides at lower concentrations . This highlights the potential utility of MBrETC in agricultural settings.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Antimicrobial Activity (EC₅₀) | Anticancer Activity (IC₅₀) | Notes |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | Potential for further investigation |

| Methyl 3-bromothiophene-2-carboxylate | 26137-08-6 | ~30 mg/L | ~50 μM | Similar structure; moderate activity |

| Dimethyl 3-bromothiophene-2,5-dicarboxylate | 7311-79-7 | ~20 mg/L | ~30 μM | Contains more carboxylic groups |

| Methyl 4-bromothiophene-2-carboxylate | 62224-16-2 | ~25 mg/L | ~45 μM | Lacks ethyl substitution |

属性

IUPAC Name |

methyl 4-bromo-5-ethylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-3-6-5(9)4-7(12-6)8(10)11-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZATYVKYTZPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。